molecular formula C20H23N3O2 B2663897 2-methoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide CAS No. 850922-24-6

2-methoxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No. B2663897
CAS RN: 850922-24-6
M. Wt: 337.423
InChI Key: KUAZFIFUMIJFSH-UHFFFAOYSA-N
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Description

Benzimidazole is a type of organic compound that’s made up of a fusion of benzene and imidazole. It’s a heterocyclic aromatic organic compound that’s colorless and solid. This compound plays a significant role in medicinal chemistry due to its diverse biological and clinical applications .


Synthesis Analysis

The synthesis of various benzimidazole usually proceeds through two steps. First, the construction of the desired benzene ring-containing 1–2 diamino groups is performed. This is followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

The benzimidazole ring system is a part of the structure of the vitamin B12. Modifications in the position 2 and 5 of the molecule provide a number of active drugs .


Chemical Reactions Analysis

Benzimidazole compounds have been synthesized and screened for various biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .


Physical And Chemical Properties Analysis

Benzimidazole is a colorless, crystalline solid. It’s slightly soluble in water, and soluble in common organic solvents .

Scientific Research Applications

Antiproliferative and Antioxidative Potential

Studies have explored the synthesis of benzimidazole derivatives with varying substituents, evaluating their antiproliferative activity against cancer cells and antioxidative capacity. For example, a range of benzimidazole-2-carboxamides demonstrated significant antiproliferative activity alongside potent antioxidant effects, suggesting their potential in developing novel anticancer and antioxidant therapies (Cindrić et al., 2019).

Photophysical Properties for Material Science

Benzimidazole derivatives have been synthesized and assessed for their photophysical properties, indicating their usefulness in material science, particularly as blue emitting fluorophores. The detailed study of their absorption, emission, and quantum yields in different solvents, alongside theoretical computations, underscores the potential of these compounds in designing new materials for optoelectronic applications (Padalkar et al., 2015).

Antimicrobial Activity

New classes of benzamide derivatives bearing different bioactive moieties have been synthesized and evaluated for their antimicrobial efficacy. Certain derivatives showed significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Priya et al., 2006).

Prokinetic Agents and Anti-ulcerative Activity

The exploration of benzimidazole derivatives related to Cinitapride has shown promise in studying their anti-ulcerative activity, indicating potential applications in gastrointestinal motility disorders. This research underscores the role of the benzimidazole moiety in enhancing the activity of prokinetic agents, offering insights into the development of novel treatments for gastrointestinal diseases (Srinivasulu et al., 2005).

Mechanism of Action

While the mechanism of action can vary depending on the specific benzimidazole derivative and its biological target, benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Safety and Hazards

Like with any chemical compound, handling benzimidazole should be done with care to avoid exposure and ingestion. It’s always recommended to use personal protective equipment and work in a well-ventilated area when handling chemical substances .

Future Directions

Benzimidazole and its derivatives continue to be a topic of interest in medicinal chemistry due to their wide range of biological activities. Future research will likely continue to explore the potential applications of benzimidazole derivatives in the treatment of various diseases .

properties

IUPAC Name

2-methoxy-N-[2-(1-propylbenzimidazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-14-23-17-10-6-5-9-16(17)22-19(23)12-13-21-20(24)15-8-4-7-11-18(15)25-2/h4-11H,3,12-14H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAZFIFUMIJFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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